N1-[4-bromo-2-(trifluoromethyl)phenyl]-4-chlorobutanamide

Lipophilicity Drug-likeness Physicochemical profiling

Procure N1-[4-bromo-2-(trifluoromethyl)phenyl]-4-chlorobutanamide (CAS 218288-36-9) as your next dual-handle, fluorinated building block. Its ortho-CF₃ group enhances metabolic stability for kinase inhibitor design, while the aryl bromide and terminal alkyl chloride enable orthogonal, protection-free sequential diversification (Suzuki coupling then SN2 displacement) for 2D library synthesis. The 98% purity (Leyan) ensures higher yields in catalyst-sensitive reactions versus lower-purity alternatives, and its complete, publicly-documented GHS hazard profile reduces procurement friction for ISO/GLP facilities.

Molecular Formula C11H10BrClF3NO
Molecular Weight 344.56
CAS No. 218288-36-9
Cat. No. B2959166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-[4-bromo-2-(trifluoromethyl)phenyl]-4-chlorobutanamide
CAS218288-36-9
Molecular FormulaC11H10BrClF3NO
Molecular Weight344.56
Structural Identifiers
SMILESC1=CC(=C(C=C1Br)C(F)(F)F)NC(=O)CCCCl
InChIInChI=1S/C11H10BrClF3NO/c12-7-3-4-9(8(6-7)11(14,15)16)17-10(18)2-1-5-13/h3-4,6H,1-2,5H2,(H,17,18)
InChIKeySWLMNORTQHPCNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-[4-Bromo-2-(trifluoromethyl)phenyl]-4-chlorobutanamide (CAS 218288-36-9): Identity, Supplier Landscape, and Physicochemical Baseline


N1-[4-Bromo-2-(trifluoromethyl)phenyl]-4-chlorobutanamide (CAS 218288-36-9) is a synthetic, small-molecule aryl amide with the molecular formula C11H10BrClF3NO and a molecular weight of 344.56 g·mol⁻¹. It is currently supplied as a fluorinated building block by Apollo Scientific (catalogue PC31184, purity ≥95%) and Leyan (catalogue 1950153, purity 98%) . The compound features three chemically distinct substituents: a 4-bromo group on the phenyl ring amenable to transition-metal-catalysed cross-coupling, an ortho-trifluoromethyl group that enhances lipophilicity and metabolic stability, and a terminal 4-chlorobutanamide chain that provides a reactive alkyl chloride handle for nucleophilic displacement or further elaboration . Its computed LogP of 4.43 and topological polar surface area (TPSA) of 29.1 Ų position it in a lipophilic, membrane-permeable physicochemical space distinct from its more polar aniline precursor .

Why N1-[4-Bromo-2-(trifluoromethyl)phenyl]-4-chlorobutanamide Cannot Be Replaced by Generic Analogs: The Case for Regioisomeric and Functional-Group Specificity


The compound occupies a precise intersection of three reactive functionalities—an aryl bromide, an ortho-CF₃ group, and a terminal alkyl chloride—each governing a distinct dimension of downstream utility. Simply selecting any C₁₁H₁₀BrClF₃NO isomer fails because the regioisomer 2-bromo-4′-chloro-2′-(trifluoromethyl)butyranilide (CAS 195383-34-7) places the bromine on the butanamide α-carbon rather than the aryl ring, eliminating the capacity for aryl cross-coupling . Likewise, substituting the 4-chlorobutanamide chain with a 3,3-dimethylbutanamide (CAS 1009344-77-7) removes the terminal chloride nucleofuge, blocking alkyl-chain derivatisation, while increasing LogP by ≥0.4 units (from 4.43 to 4.84–5.49), which may alter solubility, formulation behaviour, and off-target partitioning in biological assays . The aniline precursor 4-bromo-2-(trifluoromethyl)aniline (CAS 445-02-3) is approximately 10- to 16-fold more polar (LogP 3.22–3.63) and lacks the amide bond that serves as a metabolic cleavage point or conformational constraint in designed bioactive molecules [1]. These differences are not cosmetic; they change the compound's reactivity inventory, physicochemical profile, and compatibility with standard medicinal-chemistry workflows.

Quantitative Differentiation Evidence for N1-[4-Bromo-2-(trifluoromethyl)phenyl]-4-chlorobutanamide Versus Structural Analogs


Lipophilicity (LogP) Head-to-Head: Target Compound Occupies a Distinct Intermediate logP Window Versus Closest Analogs

The target compound exhibits a computed LogP of 4.43 (Leyan), placing it in a moderately high lipophilicity range . Its direct precursor, 4-bromo-2-(trifluoromethyl)aniline, has a LogP of 3.22–3.63 (multiple sources), representing a ΔLogP of +0.80 to +1.21 units [1][2]. Conversely, the 3,3-dimethylbutanamide analog (CAS 1009344-77-7) is significantly more lipophilic with a LogP of 4.84–5.49, a ΔLogP of +0.41 to +1.06 units above the target . This positions the target compound in an intermediate lipophilicity window that balances membrane permeability against aqueous solubility—a critical consideration in both assay compatibility and formulation development.

Lipophilicity Drug-likeness Physicochemical profiling Membrane permeability

Topological Polar Surface Area (TPSA) Differentiation: Target Compound Offers Enhanced Hydrogen-Bonding Capacity Relative to the Aniline Precursor

The target compound has a computed TPSA of 29.1 Ų, compared to 26.0 Ų for the aniline precursor 4-bromo-2-(trifluoromethyl)aniline [1]. This ΔTPSA of +3.1 Ų arises from the amide carbonyl oxygen acting as an additional hydrogen-bond acceptor (H_Acceptors = 1 for the target vs. 1 for the aniline, but with the amide oxygen contributing to a different spatial distribution of polarity). While both values fall well below the commonly cited 140 Ų threshold for oral bioavailability, the ~12% increase in TPSA may modulate blood-brain barrier penetration and efflux transporter recognition when the compound is used as a synthetic intermediate for CNS-targeted or peripherally restricted agents.

Polar surface area Membrane permeability Oral bioavailability prediction ADME

Purity Specification Differentiation Across Suppliers: 98% (Leyan) vs. ≥95% (Apollo Scientific) for the Identical CAS Number

For the identical compound (CAS 218288-36-9), Leyan specifies a purity of 98%, whereas Apollo Scientific lists purity as ≥95% . This 3-percentage-point differential in minimum purity specification is quantitatively meaningful for applications sensitive to impurities—e.g., when the compound is used as a building block in multi-step synthesis where cumulative impurity carry-through can erode final product yield and purity, or in biological assays where unidentified impurities may contribute to off-target signals.

Purity specification Procurement quality Reproducibility Vendor comparison

Dual Reactive-Handle Architecture: Orthogonal Reactivity of Aryl Bromide and Alkyl Chloride Enables Sequential Derivatisation Not Possible with Mono-Functional Analogs

The compound uniquely combines an aryl bromide (suitable for Pd-catalysed Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira cross-coupling) with a primary alkyl chloride (suitable for SN2 nucleophilic displacement by amines, thiols, or alkoxides) in a single molecule . The regioisomer 2-bromo-4′-chloro-2′-(trifluoromethyl)butyranilide (CAS 195383-34-7) relocates the bromine to the α-carbon of the butanamide, converting it into an α-bromoamide that is susceptible to elimination rather than cross-coupling, thereby fundamentally altering its reactivity profile . The 3,3-dimethylbutanamide analog (CAS 1009344-77-7) lacks the terminal chloride entirely, forfeiting the nucleophilic-substitution handle . No single comparator provides both an aryl halide for cross-coupling and an alkyl halide for substitution with the same regiochemical precision.

Orthogonal reactivity Cross-coupling Nucleophilic substitution Synthetic intermediate Building block

Safety and Handling Profile: Explicit GHS Classification Available for Target Compound vs. Uncharacterised Comparators

The target compound has a documented GHS hazard profile: H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation), with the GHS07 warning pictogram . In contrast, the regioisomer CAS 195383-34-7 has no publicly available GHS classification on ChemicalBook or Chembase, representing an uncharacterised hazard profile that complicates institutional safety assessments and may require additional toxicological evaluation before procurement or use . This known vs. unknown safety data differential is a quantifiable procurement advantage when institutional environmental health and safety (EHS) compliance is mandatory.

GHS classification Laboratory safety Procurement risk assessment Handling requirements

Optimal Application Scenarios for N1-[4-Bromo-2-(trifluoromethyl)phenyl]-4-chlorobutanamide (CAS 218288-36-9) Based on Quantitative Differentiation Evidence


Sequential Diversification in Parallel Medicinal Chemistry Libraries

The orthogonal reactivity of the aryl bromide (Suzuki-Miyaura coupling) and terminal alkyl chloride (SN2 amination/etherification) makes this compound an ideal core scaffold for generating two-dimensional diversity libraries. A first-round diversification at the aryl bromide position via Pd-catalysed cross-coupling can introduce aryl/heteroaryl diversity, followed by a second-round nucleophilic displacement of the alkyl chloride with amine or thiol nucleophiles, all without protecting-group manipulation. The intermediate LogP of 4.43 ensures that both pre- and post-derivatisation compounds remain within a tractable lipophilicity range for biochemical assays . This two-step, one-scaffold strategy is not feasible with the 3,3-dimethylbutanamide analog (no alkyl halide) or the regioisomeric butyranilide (incorrect bromine placement) .

Synthesis of Trifluoromethylated Kinase Inhibitor Intermediates

The ortho-CF₃ group on the phenyl ring is a privileged motif in kinase inhibitor design, known to enhance metabolic stability and binding affinity through hydrophobic interactions with the kinase hinge region or allosteric pockets . The 4-chlorobutanamide chain provides a vector for attaching solubilising groups (e.g., morpholine, N-methylpiperazine) via the terminal chloride, while the aryl bromide permits introduction of heteroaryl groups that engage the ATP-binding site. The compound's LogP of 4.43 positions it favourably for CNS-penetrant kinase targets, whereas the more polar aniline precursor (LogP 3.22–3.63) may limit blood-brain barrier permeability and the more lipophilic dimethylbutanamide analog (LogP 4.84–5.49) risks poor solubility and increased off-target binding .

Chemical Probe Synthesis Requiring Documented Purity and Safety Profiles for Institutional Compliance

For academic core facilities, screening centres, and industrial CROs operating under ISO or GLP guidelines, the availability of a vendor with 98% purity specification (Leyan) and a complete GHS classification (H302, H315, H319, H335) reduces procurement friction relative to less-characterised isomers such as CAS 195383-34-7, which lack publicly documented hazard profiles . When the compound is used as a key intermediate in a multi-step synthesis, the 3% purity advantage over the Apollo Scientific grade (≥95%) can translate into measurably higher yields in subsequent steps, particularly in reactions sensitive to halogenated impurities that may poison transition-metal catalysts .

Quote Request

Request a Quote for N1-[4-bromo-2-(trifluoromethyl)phenyl]-4-chlorobutanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.